molecular formula C18H16BrNO2S B2793833 3-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1396882-60-2

3-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2793833
CAS No.: 1396882-60-2
M. Wt: 390.3
InChI Key: ISGYBZYWQFRWNT-UHFFFAOYSA-N
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Description

3-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is an organic compound that features a bromine atom, a furan ring, a thiophene ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps:

    Amidation: Formation of the benzamide group.

    Furan and Thiophene Substitution: Attachment of furan and thiophene rings to the benzamide structure.

Common reagents used in these reactions include bromine, acyl chlorides, and various catalysts to facilitate the reactions under controlled conditions such as specific temperatures and solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of functionalized benzamides.

Scientific Research Applications

3-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide: shares similarities with other benzamide derivatives that contain furan and thiophene rings.

    N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide: Lacks the bromine atom but has similar structural features.

    3-bromo-N-(2-(thiophen-2-yl)ethyl)benzamide: Contains the bromine atom and thiophene ring but lacks the furan ring.

Uniqueness

The presence of both furan and thiophene rings, along with the bromine atom, makes this compound unique

Properties

IUPAC Name

3-bromo-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO2S/c19-15-5-1-4-14(12-15)18(21)20(13-16-6-2-10-22-16)9-8-17-7-3-11-23-17/h1-7,10-12H,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGYBZYWQFRWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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